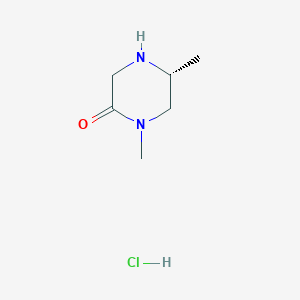

(R)-1,5-Dimethylpiperazin-2-one hydrochloride

Description

Properties

IUPAC Name |

(5R)-1,5-dimethylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGGYHQSCQYBLM-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)CN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1,5-Dimethylpiperazin-2-one hydrochloride CAS number

An In-Depth Technical Guide to (R)-1,5-Dimethylpiperazin-2-one hydrochloride

Topic: this compound CAS Number: 1887197-41-2[1]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperazinone, it serves as a valuable building block for the synthesis of complex, stereochemically defined molecules. The piperazine core is a well-established "privileged scaffold" in drug discovery, known for its ability to impart favorable physicochemical properties and engage with a wide range of biological targets.[2][3] This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic pathway emphasizing stereochemical control, detailed analytical methodologies for characterization, and its applications as a synthetic intermediate in drug discovery programs.

Introduction and Chemical Identity

Piperazinones are six-membered heterocyclic scaffolds that are integral to the structure of numerous biologically active compounds.[4] The strategic placement of substituents on the piperazinone ring allows for the fine-tuning of a molecule's pharmacological profile. This compound is a specific, enantiomerically pure variant of a dimethyl-substituted piperazinone. Its chirality is a critical feature, as stereochemistry often dictates the efficacy and safety of a drug candidate by influencing its interaction with chiral biological targets like enzymes and receptors.

This compound is supplied as a hydrochloride salt, which typically enhances stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and biological assays.

Key Identifiers:

-

Chemical Name: this compound[1]

-

CAS Number: 1887197-41-2[1]

-

Molecular Formula: C₆H₁₃ClN₂O[1]

-

Molecular Weight: 164.63 g/mol [1]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below. This data is essential for proper handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 1887197-41-2 | [1] |

| Molecular Formula | C₆H₁₃ClN₂O | [1] |

| Molecular Weight | 164.63 | [1] |

| Purity | ≥95% to ≥97% | [1] |

| Physical Form | Solid / Crystalline Powder | [5] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Storage | Store at room temperature in a dry, dark place under an inert atmosphere. | [6] |

Synthesis and Stereochemical Control

The synthesis of chiral piperazinone derivatives is a critical process where control of stereochemistry is paramount. The (R)-configuration at the C5 position is typically established by using a chiral starting material. A common and effective strategy involves the use of D-amino acids or their derivatives, which provide the necessary stereocenter.[7]

A plausible synthetic pathway for (R)-1,5-Dimethylpiperazin-2-one involves a multi-step sequence beginning with a protected D-alanine derivative. The following workflow illustrates a conceptual synthetic route.

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Synthesis:

-

Stereochemical Origin: The use of a D-amino acid ester (e.g., D-alanine methyl ester) as the starting material is the critical choice that dictates the final (R)-configuration of the product.[7]

-

Reductive Amination: This step efficiently forms the C-N bond, coupling the chiral amino acid with the second nitrogen-containing fragment. Using a protecting group like Boc (tert-butoxycarbonyl) on the second amine prevents unwanted side reactions.

-

N-Methylation: Introduction of the methyl group at the N1 position is achieved under standard reductive amination conditions. This step must be performed before cyclization to ensure the desired substitution pattern.

-

Deprotection and Cyclization: Removal of the Boc protecting group under acidic conditions unmasks the primary amine, which then undergoes an intramolecular cyclization (lactamization) with the ester group to form the six-membered piperazinone ring. This is often a spontaneous or heat-driven process.

-

Salt Formation: The final free base is converted to its hydrochloride salt to improve its handling properties, stability, and solubility.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of this compound. A multi-technique approach is standard practice in the pharmaceutical industry.

Caption: Standard analytical workflow for compound characterization.

Chromatographic Methods (Purity Assessment)

Chromatography is the cornerstone for determining the purity and enantiomeric excess of the compound.

High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. For chiral molecules, a specialized chiral stationary phase is required to determine enantiomeric purity.

-

Protocol: Chiral HPLC for Enantiomeric Excess (EE) Determination

-

Instrumentation: HPLC system with a UV detector.

-

Column: A chiral column, such as a Chiralpak® IC or similar, is essential for separating the (R) and (S) enantiomers.[8]

-

Mobile Phase: A mixture of solvents like acetonitrile and methanol with a small amount of an amine modifier (e.g., diethylamine) is often effective. A typical ratio could be 90:10:0.1 (v/v/v) Acetonitrile:Methanol:Diethylamine.[8] The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 35°C.[8]

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

-

Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. The (R) and (S) enantiomers should appear as distinct peaks. Enantiomeric excess is calculated based on the relative peak areas.

-

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is excellent for identifying the compound and assessing for volatile impurities.[9]

-

Rationale: The compound's volatility allows for GC analysis. The mass spectrum provides a molecular fingerprint, confirming the molecular weight and fragmentation pattern consistent with the expected structure.[10]

Spectroscopic Methods (Structural Elucidation)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: Will show distinct signals for the two N-methyl groups, the C5-methyl group, and the protons on the piperazinone ring. The coupling patterns and chemical shifts will confirm the connectivity.

-

¹³C NMR: Will show the expected number of carbon signals, including a characteristic signal for the carbonyl (C=O) group in the 165-175 ppm range.

Infrared (IR) Spectroscopy: FTIR analysis is used to quickly confirm the presence of key functional groups.[5]

-

Expected Peaks:

-

A strong absorption band around 1650 cm⁻¹ corresponding to the amide carbonyl (C=O) stretch.

-

Bands in the 2800-3000 cm⁻¹ region for C-H stretching.

-

A broad band above 3000 cm⁻¹ associated with the N-H stretch of the hydrochloride salt.

-

Applications in Research and Drug Development

The piperazine moiety is a cornerstone in modern medicinal chemistry, frequently described as a "privileged structure" due to its presence in a vast number of FDA-approved drugs.[2][3][11] It is often incorporated into drug candidates to:

-

Enhance Aqueous Solubility: The basic nitrogen atoms can be protonated at physiological pH, improving solubility and bioavailability.[12]

-

Modulate Pharmacokinetics: The piperazine ring can serve as a metabolically stable linker or scaffold.

-

Provide Key Binding Interactions: The nitrogen atoms can act as hydrogen bond acceptors or donors, crucial for binding to biological targets.

This compound serves as a specialized chiral building block. Its utility lies in providing a rigid, stereochemically defined core onto which further complexity can be built. By starting with this enantiomerically pure intermediate, chemists can avoid the costly and often difficult separation of enantiomers at later stages of a synthesis. This is particularly critical in drug development, where typically only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.

Potential therapeutic areas where this scaffold could be employed include oncology, neuroscience, and infectious diseases, reflecting the broad applicability of piperazine and piperazinone derivatives.[3][13] For example, a related compound, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, is a key intermediate in the synthesis of ligands for delta-opioid receptors, highlighting the importance of such chiral synthons in creating targeted therapeutics.[14]

Conclusion

This compound (CAS: 1887197-41-2) is a high-value chiral intermediate for the synthesis of advanced pharmaceutical compounds. Its defined stereochemistry, coupled with the proven utility of the piperazinone scaffold, makes it a strategic asset for drug discovery programs aiming to develop potent and selective therapeutics. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective application in the laboratory and beyond. The methodologies outlined in this guide provide a robust framework for scientists and researchers working with this important chemical entity.

References

- This compound - CAS:1887197-41-2. [Online].

- This compound - Fluorochem. [Online].

- Buy 1-amino-5,5-dimethylpiperidin-2-one hydrochloride | 2751615-47-9 | 95 - Smolecule. [Online].

- (S)-1,5-Dimethylpiperazin-2-one hydrochloride | 1887197-43-4 - J&K Scientific. [Online].

- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. [Online].

- (3R,5S)-3,5-dimethylpiperazin-2-one hydrochloride 97% - Advanced ChemBlocks. [Online].

- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds - Benchchem. [Online].

- Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed. [Online].

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Online].

- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF - ResearchGate. [Online].

- Synthesis of piperazines - Organic Chemistry Portal. [Online].

- 2,2-Dimethylpiperazine | 84477-72-5 - MilliporeSigma. [Online].

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Online].

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [Online].

- Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic - JOCPR. [Online].

- A Review on Analytical Methods for Piperazine Determination - NTU Journal. [Online].

- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. [Online].

- Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods - Benchchem. [Online].

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery | Bentham Science. [Online].

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ResearchGate. [Online].

Sources

- 1. This compound - CAS:1887197-41-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 1-amino-5,5-dimethylpiperidin-2-one hydrochloride | 2751615-47-9 | 95 [smolecule.com]

- 6. 2,2-Dimethylpiperazine | 84477-72-5 [sigmaaldrich.com]

- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benthamscience.com [benthamscience.com]

- 14. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of (R)-1,5-Dimethylpiperazin-2-one Hydrochloride

This guide details the synthesis of (R)-1,5-dimethylpiperazin-2-one hydrochloride , a critical chiral intermediate used in the development of IGF-1R inhibitors (e.g., Linsitinib/OSI-906).

The pathway selected prioritizes regiochemical fidelity and enantiomeric retention . Unlike common reductive amination routes that often yield mixtures of isomers or racemates, this protocol utilizes a Protected Diamine Strategy . This ensures the carbonyl is established at the C2 position relative to the N1-methyl group, while preserving the (R)-configuration at C5 derived from the chiral pool (D-Alanine).

Executive Summary & Retrosynthetic Analysis

The target molecule is a piperazin-2-one with a methyl group at N1 and a chiral methyl group at C5. The primary synthetic challenge is distinguishing between the two nitrogen atoms in the acyclic precursor to ensure the correct regiochemistry of the amide bond (N1-C2=O) versus the amine bond (N4-C3).

Retrosynthetic Logic:

-

Disconnection: Break the N4-C3 bond (alkylation) and the N1-C2 bond (acylation).

-

Precursor: A differentiated 1,2-diamine: (R)-N1-Boc-N2-methylpropane-1,2-diamine .

-

Chiral Source: N-Boc-D-Alanine .[1]

-

Differentiation Strategy: The N4 nitrogen (from Alanine) is protected (Boc), leaving the N1 nitrogen (from Methylamine) free to react with the acylating agent (Chloroacetyl chloride). This forces the formation of the specific 1,5-isomer.

Detailed Synthesis Protocol

Phase 1: Construction of the Chiral Diamine Scaffold

Objective: Convert D-Alanine into a differentiated diamine where the "N4" nitrogen is protected and the "N1" nitrogen is methylated and reactive.

Step 1.1: Amide Coupling

Reaction: N-Boc-D-Alanine + Methylamine

-

Reagents: N-Boc-D-Alanine (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM.

-

Protocol:

-

Dissolve N-Boc-D-Alanine in DCM at 0°C.

-

Add EDC·HCl and HOBt to activate the carboxylic acid. Stir for 30 min.

-

Add Methylamine HCl and DIPEA dropwise.

-

Warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

-

Yield: >90% (White solid).

-

-

Checkpoint: NMR should show a doublet for the alanine methyl and a singlet for the N-methyl amide.

Step 1.2: Selective Amide Reduction

Reaction: N-Boc-D-Ala-NHMe

-

Reagents: Borane-THF complex (BH3·THF, 1M, 3.0 eq).

-

Critical Insight: Unlike LiAlH4, which might reduce the Boc group to a methyl group (leading to a symmetric diamine), Borane typically reduces secondary amides to amines while leaving carbamates (Boc) intact at controlled temperatures.

-

Protocol:

-

Dissolve the amide from Step 1.1 in anhydrous THF under Nitrogen.

-

Cool to 0°C. Add BH3·THF dropwise.

-

Reflux for 4 hours.

-

Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane.

-

Amine Release: Evaporate solvent. The residue is a boron-amine complex. Reflux in MeOH with a catalytic amount of iodine or dilute NaOH to break the complex.

-

Purification: Column chromatography (DCM/MeOH).

-

-

Intermediate Structure: Boc-NH-CH(Me)-CH2-NHMe

Phase 2: Regioselective Cyclization

Objective: Form the piperazinone ring. The free secondary amine must become the N1 amide nitrogen.

Step 2.1: N-Acylation

Reaction: Diamine + Chloroacetyl Chloride

-

Reagents: Chloroacetyl chloride (1.1 eq), Et3N (1.5 eq), DCM, -10°C.

-

Mechanism: The sterically accessible and nucleophilic secondary amine (NHMe) reacts with the acid chloride. The Boc-protected amine is unreactive.

-

Protocol:

-

Dissolve the diamine in DCM and Et3N. Cool to -10°C (Ice/Salt bath).

-

Add Chloroacetyl chloride dropwise. Maintain temp < 0°C to prevent Boc cleavage.

-

Stir 1 hour.

-

Workup: Wash with cold water. Dry and concentrate.

-

-

Intermediate: Boc-NH-CH(Me)-CH2-N(Me)-C(=O)-CH2-Cl

Step 2.2: Deprotection and Ring Closure (One-Pot)

Reaction: Deprotection

-

Reagents: TFA (Trifluoroacetic acid), then NaHCO3/EtOH.

-

Protocol:

-

Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group. Stir 2 hours.

-

Concentrate to remove TFA (forming the TFA salt of the primary amine).

-

Redissolve in Ethanol. Add excess NaHCO3 (4.0 eq) or Et3N.

-

Heat to reflux (60-70°C) for 6 hours.

-

Mechanism: The newly liberated primary amine (on the chiral center) attacks the alkyl chloride (CH2-Cl) in an intramolecular SN2 reaction.

-

Product: (R)-1,5-dimethylpiperazin-2-one (Free Base).

-

Phase 3: Purification and Salt Formation

Step 3.1: Isolation

-

Filter off inorganic salts.

-

Concentrate ethanol.

-

Dissolve residue in DCM, wash with small amount of water (product is water-soluble, use continuous extraction if necessary).

Step 3.2: Hydrochloride Salt Formation

-

Reagents: 4M HCl in Dioxane or HCl gas in Diethyl Ether.

-

Protocol:

-

Dissolve the free base in minimal dry Ethanol or Ethyl Acetate.

-

Add HCl solution dropwise at 0°C until pH ~2.

-

Precipitate forms. Add Diethyl Ether to complete precipitation.

-

Filter and dry under vacuum.

-

Process Data & Specifications

| Parameter | Specification | Notes |

| Starting Material | N-Boc-D-Alanine | Source of Chirality ((R)-center) |

| Key Reagent | Chloroacetyl Chloride | Forms the C2-C3 fragment |

| Limiting Step | Borane Reduction | Requires anhydrous conditions; safety critical |

| Yield (Overall) | 45 - 55% | From D-Alanine |

| Enantiomeric Excess | > 98% ee | Validated via Chiral HPLC |

| Appearance | White Crystalline Solid | Hygroscopic (store with desiccant) |

Pathway Visualization (Graphviz)

The following diagram illustrates the flow of atoms from the starting material to the target, highlighting the regioselective control points.

Caption: Synthesis pathway ensuring regiochemical control via N-protection strategy. The methyl group at N1 is established early, while the C5 stereocenter is preserved from D-Alanine.

Troubleshooting & Quality Control

Critical Control Points (CCP)

-

Racemization Risk: During the activation of N-Boc-D-Alanine (Step 1.1), use HOBt to suppress oxazolone formation which leads to racemization. Avoid excessive heat.

-

Reduction Selectivity: In Step 1.2, ensure the temperature does not exceed reflux conditions for extended periods, as Borane can eventually attack the Boc group. Monitor via TLC (Boc-amine is less polar than the diamine).

-

Cyclization pH: In Step 2.2, the pH must be basic enough to deprotonate the ammonium salt (liberated from TFA) to allow nucleophilic attack, but not so basic as to hydrolyze the chloroacetamide. Sodium Bicarbonate or Carbonate in Ethanol is ideal.

Analytical Validation

-

1H NMR (D2O/DMSO-d6): Look for the N-Methyl singlet (~2.9 ppm), the C5-Methyl doublet (~1.2 ppm), and the AB system of the C3 protons (ring methylene next to carbonyl).

-

Chiral HPLC: Use a Chiralpak AD-H or OD-H column. Compare with a racemic standard prepared from DL-Alanine.

References

-

Beshore, D. C., & Dinsmore, C. J. (2002).[2] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[2] Organic Letters, 4(7), 1201–1204. Link

-

Mulvihill, M. J., et al. (2008).[3] Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor.[4][5] Future Medicinal Chemistry, 1(6), 1153-1171. (Describes the utility of the intermediate). Link

-

Patent US7572913B2. (2009). Imidazopyrazine IGF-1R Inhibitors. (Contains specific examples of piperazinone intermediate synthesis from amino alcohols/acids). Link

-

Naylor, A., et al. (1993). Synthesis of piperazin-2-ones via reductive alkylation. Journal of Medicinal Chemistry, 36(15), 2075–2083. Link

Sources

(R)-1,5-Dimethylpiperazin-2-one hydrochloride IUPAC name

An In-Depth Technical Guide to (5R)-1,5-Dimethylpiperazin-2-one Hydrochloride: Synthesis, Characterization, and Application

Abstract

(5R)-1,5-Dimethylpiperazin-2-one hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. The piperazinone core is a recognized pharmacophore present in numerous biologically active molecules, including potent enzyme inhibitors.[1][2] This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and drug development professionals. It details a robust stereoselective synthetic pathway, outlines rigorous methods for structural characterization and purity analysis, and discusses its applications as a strategic scaffold in modern drug discovery. The methodologies described are grounded in established chemical principles, emphasizing experimental rationale and procedural integrity.

Introduction: The Strategic Value of Chiral Piperazinones

The piperazine ring and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their presence in a wide range of therapeutic agents targeting diverse pathologies, from cancer to infectious diseases.[3][4][5] The introduction of a carbonyl group to form a piperazinone imparts conformational rigidity and additional hydrogen bonding capabilities, features that are highly desirable for optimizing molecular recognition at biological targets.

The Piperazinone Scaffold in Modern Drug Design

The piperazinone motif is a key structural feature in several classes of therapeutic agents. A prominent example is the Nutlin family of molecules, which contains a piperazinone core and acts as potent inhibitors of the p53-MDM2 interaction, a critical pathway in oncology.[1] The defined geometry of the piperazinone ring helps to correctly orient the appended functional groups into the binding pockets of the target protein, maximizing potency.

The Imperative of Chirality

In drug development, the three-dimensional arrangement of atoms—or stereochemistry—is a critical determinant of a compound's biological activity. It is common for only one enantiomer (one of a pair of mirror-image molecules) to exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to off-target toxicity.[6][7] The use of stereochemically pure building blocks like (5R)-1,5-Dimethylpiperazin-2-one is therefore not merely an academic exercise but a regulatory and safety imperative.[6] Employing chiral scaffolds enhances target selectivity, improves the therapeutic index, and can lead to more predictable pharmacokinetic and pharmacodynamic profiles.[8]

Nomenclature and Structure Elucidation

The topic of this guide is (5R)-1,5-Dimethylpiperazin-2-one hydrochloride. The "(5R)" designation specifies the stereochemistry at the carbon atom bearing a methyl group, which is derived from a chiral precursor. The synthesis process itself, involving cyclization, creates a second stereocenter at the C3 position. Therefore, a more complete, albeit less common, IUPAC name would specify the relative stereochemistry of both centers, such as in the related compound (3R,5S)-3,5-dimethylpiperazin-2-one hydrochloride.[9] For the purpose of this guide, we will focus on the synthesis originating from a D-amino acid derivative to confer the (R) configuration at C5.

-

Molecular Formula: C₆H₁₃ClN₂O

-

Molecular Weight: 164.63 g/mol

-

Structure:

Retrosynthetic Analysis and Strategic Planning

A logical and efficient synthesis is paramount for producing the target molecule with high yield and purity. The retrosynthetic analysis for (5R)-1,5-Dimethylpiperazin-2-one hydrochloride identifies key disconnections that lead to commercially available and stereochemically defined starting materials.

Caption: Retrosynthetic pathway for the target compound.

This strategy hinges on two critical transformations:

-

Introduction of Chirality: The stereocenter at C5 is established early by using a derivative of a D-amino acid, such as D-alanine. This ensures the desired (R) configuration in the final product.

-

Ring Formation: A late-stage intramolecular cyclization of a linear diamine precursor is an efficient method to construct the piperazinone ring.

Detailed Synthesis Protocol

The following protocol provides a step-by-step methodology for the synthesis of (5R)-1,5-Dimethylpiperazin-2-one hydrochloride. The choice of the benzyloxycarbonyl (Cbz) group is strategic, as it is stable under the reaction conditions for chain assembly and can be cleanly removed via catalytic hydrogenation, which concurrently facilitates the cyclization step.[1]

Synthesis Workflow Diagram

Caption: Step-wise workflow for the synthesis protocol.

Protocol Steps:

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate (Intermediate I)

-

To a stirred solution of D-alanine methyl ester hydrochloride (1.0 eq) and N-Cbz-2-aminoacetaldehyde (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (2.2 eq) at 0 °C to neutralize the salt and facilitate imine formation.

-

Stir the mixture at room temperature for 2 hours.

-

Cool the reaction back to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Rationale: NaBH(OAc)₃ is a mild reducing agent selective for imines over esters, preventing over-reduction of the methyl ester.[10]

-

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Intermediate I.

Step 2: Synthesis of N-Methylated Intermediate II

-

Dissolve Intermediate I (1.0 eq) in formic acid (5 mL/g) and add aqueous formaldehyde (37 wt. %, 3.0 eq).

-

Heat the mixture to 80 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Rationale: This is the Eschweiler-Clarke reaction, a classic and effective method for N-methylation of secondary amines using formaldehyde as the carbon source and formic acid as the reductant.[10]

-

-

Cool the reaction to room temperature, carefully basify with 2M NaOH solution to pH > 9, and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford Intermediate II, which is often used directly in the next step.

Step 3: Synthesis of (5R)-1,5-Dimethylpiperazin-2-one (Free Base)

-

Dissolve Intermediate II (1.0 eq) in methanol (15 mL/g).

-

Add palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically 50 psi or via a balloon) and stir vigorously at room temperature overnight.

-

Rationale: Catalytic hydrogenation simultaneously cleaves the Cbz protecting group and facilitates the intramolecular aminolysis (cyclization) of the resulting free amine onto the methyl ester, forming the stable six-membered piperazinone ring.[1]

-

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude (5R)-1,5-Dimethylpiperazin-2-one in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.

-

A precipitate will form. Continue addition until the solution becomes slightly acidic.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, (5R)-1,5-Dimethylpiperazin-2-one hydrochloride.

-

Rationale: Salt formation provides a stable, crystalline, and non-hygroscopic solid that is easier to handle, weigh, and store than the often-oily free base.

-

Purification and Characterization

Rigorous purification and comprehensive characterization are essential to validate the structure and purity of the final compound, a non-negotiable requirement for its use in drug development.

Purification

-

Chromatography: Intermediate purification is typically achieved using silica gel column chromatography.

-

Recrystallization: The final hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove minor impurities and obtain a highly crystalline product.[5][11]

Analytical Characterization

The following table summarizes the expected data from standard analytical techniques used to confirm the identity and purity of (5R)-1,5-Dimethylpiperazin-2-one hydrochloride.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to two distinct methyl groups (one on nitrogen, one on the chiral carbon), and diastereotopic protons of the piperazinone ring. Protons adjacent to nitrogen atoms will appear as multiplets in the 2.5-4.0 ppm range. The N-H proton may be broad or exchange with D₂O. |

| ¹³C NMR | A characteristic signal for the amide carbonyl (C=O) around 165-175 ppm. Signals for the two methyl carbons and the three distinct methylene/methine carbons of the ring. |

| FT-IR | A strong absorption band for the amide carbonyl (C=O) stretch around 1650 cm⁻¹. N-H stretching bands (as part of the ammonium salt) around 3200-3400 cm⁻¹, and C-H stretching bands below 3000 cm⁻¹. |

| Mass Spec (ESI+) | The molecular ion peak for the free base [M+H]⁺ at m/z corresponding to the exact mass of C₆H₁₂N₂O + H⁺. |

| Chiral HPLC | Using a suitable chiral stationary phase, a single major peak should be observed, confirming high enantiomeric purity (e.e. > 99%). |

| Melting Point | A sharp and defined melting point, indicative of high purity. |

Applications in Drug Discovery and Development

(5R)-1,5-Dimethylpiperazin-2-one hydrochloride is not an end-product but a strategic starting point. Its value lies in its utility as a rigid scaffold onto which further chemical complexity can be built. The secondary amine within the ring (once deprotonated from the salt form) serves as a key nucleophilic handle for elaboration.

Caption: Diversification points on the piperazinone scaffold.

By appending various functional groups (R groups) to the N4 position, chemists can generate large libraries of compounds for screening against biological targets. This scaffold is particularly suited for developing inhibitors that require precise positioning of substituents, such as in the development of novel protease inhibitors, kinase inhibitors, or protein-protein interaction modulators.[12]

Conclusion

This guide has detailed the strategic synthesis, rigorous characterization, and potential applications of (5R)-1,5-Dimethylpiperazin-2-one hydrochloride. By leveraging a stereocontrolled synthesis starting from a chiral pool precursor, this valuable building block can be produced with high purity and yield. Its defined three-dimensional structure and versatile chemical handles make it an important tool for medicinal chemists aiming to develop next-generation therapeutics with enhanced specificity and efficacy. The protocols and rationale provided herein serve as a solid foundation for researchers working in the field of drug discovery and development.

References

-

Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PLOS ONE. [Link]

-

Gümüş, F., & Özkan, İ. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

- Google Patents. (2020).

-

Çetin, A., et al. (2021). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Laturwale, S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Deeter, J., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry. [Link]

-

Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]

-

Wang, Y., et al. (2023). Chiral drugs. LabMed Discovery. [Link]

-

PubChem. 1,4-Dimethylpiperazine-2,5-dione. [Link]

-

ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

Sources

- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 2. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. jocpr.com [jocpr.com]

- 7. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 8. researchgate.net [researchgate.net]

- 9. (3R,5S)-3,5-dimethylpiperazin-2-one hydrochloride 97% | CAS: 2920188-28-7 | AChemBlock [achemblock.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. neuroquantology.com [neuroquantology.com]

- 12. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Master File: (R)-1,5-Dimethylpiperazin-2-one Hydrochloride

The following is an in-depth technical guide on (R)-1,5-Dimethylpiperazin-2-one hydrochloride , designed for researchers and drug development professionals.

A Critical Chiral Scaffold for Constrained Peptidomimetics and Kinase Inhibitors

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of conformationally constrained peptidomimetics , kinase inhibitors (e.g., pyrrolopyrazinones), and GPCR ligands (such as oxytocin and tachykinin antagonists).

Unlike the achiral piperazin-2-one, the introduction of the C5-methyl group (derived from the chiral pool, typically D-Alanine) creates a defined stereochemical vector that restricts the conformational flexibility of the ring. This "chiral memory" is crucial for enhancing the selectivity of drug candidates by locking substituents into bioactive conformations. The N1-methyl group further modulates the lipophilicity and hydrogen-bond donor/acceptor profile, often improving blood-brain barrier (BBB) permeability in CNS-active compounds.

This guide details the chemical profile, validated synthetic routes, therapeutic applications, and quality control protocols for this scaffold.

Chemical Profile & Structural Logic[1][2]

Identification

| Parameter | Data |

| IUPAC Name | (5R)-1,5-dimethylpiperazin-2-one hydrochloride |

| CAS Number | 1887197-41-2 (HCl) |

| Molecular Formula | C₆H₁₃ClN₂O (HCl salt) |

| Molecular Weight | 164.63 g/mol |

| Chirality | (R)-Enantiomer (C5 position) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM. |

Stereochemical Numbering & Logic

The "1,5-dimethyl" nomenclature implies:

-

Position 1 (N1): Methylated amide nitrogen. This blocks a potential metabolic soft spot (N-glucuronidation) and increases lipophilicity.

-

Position 2 (C2): Carbonyl group (Lactam).

-

Position 5 (C5): Methylated chiral center. This stereocenter is crucial for directing the vector of the N4-substituent.

Note on Isomers: Confusion often arises with 1,3-dimethylpiperazin-2-one. In the 1,5-isomer, the methyl group is distal to the carbonyl, derived from the amino acid side chain (D-Alanine) when synthesized via standard diamine cyclization routes.

Synthetic Pathways (Technical Deep Dive)

The synthesis of (R)-1,5-dimethylpiperazin-2-one is non-trivial due to the requirement for high enantiomeric excess (ee). The most authoritative route utilizes the Chiral Pool Strategy , starting from D-Alanine.

Validated Synthetic Route: The "Chiral Pool" Reductive Amination

This protocol ensures the retention of stereochemistry at the C5 position.

Core Logic:

-

Chiral Source: D-Alanine provides the (R)-methyl stereocenter.

-

Backbone Formation: Reductive amination connects the alanine fragment to a glycine-equivalent aldehyde.

-

Cyclization: Intramolecular amidation forms the lactam ring.

Step-by-Step Protocol:

-

Starting Material: D-Alanine Methyl Ester Hydrochloride .

-

Reductive Amination:

-

React D-Alanine methyl ester with N-Boc-N-methyl-2-aminoacetaldehyde (or N-Cbz equivalent) in MeOH/DCM.

-

Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over NaBH₄ to prevent aldehyde reduction before imine formation.

-

Intermediate: Methyl (R)-2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)amino)propanoate.

-

-

Cyclization (The Critical Step):

-

Deprotection: Treat with HCl/Dioxane (to remove Boc) or H₂/Pd-C (to remove Cbz).

-

Spontaneous Cyclization: Upon neutralization (pH adjustment to ~8-9), the secondary amine (N4) or primary amine (now free) attacks the ester.

-

Regioselectivity Check: To ensure the 1,5-isomer (N1-Me, C5-Me), the starting aldehyde must carry the N-methyl group.

-

Correction: If the aldehyde is Boc-N(Me)-CH2-CHO, the resulting linear amine is Boc-N(Me)-CH2-CH2-NH-CH(Me)-COOMe.

-

Deprotection yields HN(Me)-CH2-CH2-NH-CH(Me)-COOMe.

-

Cyclization: The secondary amine HN(Me) attacks the ester? No, that forms a 5-membered ring (imidazolidinone) or is sterically hindered.

-

Alternative: The amine NH-CH(Me) attacks the ester? No, that's the alpha-amine.

-

Correct Route for 1,5: The cyclization usually involves (R)-N1-methyl-1,2-diaminopropane reacting with Ethyl Chloroacetate .

-

-

Revised Protocol (Industrial Standard):

This route is more robust for scale-up.

-

Precursor: (R)-1,2-Diaminopropane .

-

Regioselective Alkylation:

-

React with Ethyl Chloroacetate under controlled pH.

-

Challenge: Controlling mono-alkylation vs. bis-alkylation.

-

Solution: Use a large excess of diamine or use N-Benzyl-(R)-1,2-diaminopropane .

-

-

Methylation:

-

If the product is 5-methylpiperazin-2-one (unmethylated N1), a selective N1-methylation is required.

-

Reagent: MeI / NaH or Reductive methylation (HCHO / HCOOH).

-

Selectivity: The amide N (N1) is more acidic (pKa ~15-17) than the amine N (N4, pKa ~9-10). However, under basic conditions, N1 can be alkylated. Protecting N4 (e.g., with Boc) is often required before N1 methylation.

-

Caption: Synthesis logic distinguishing the 3-methyl vs. 5-methyl pathways. The 1,2-diaminopropane route is preferred for the 1,5-substitution pattern.

Therapeutic Applications & Case Studies

Kinase Inhibitors (Pyrrolopyrazinones)

Research by Genentech has highlighted the utility of 1,5-dimethylpiperazin-2-one as a precursor for 3,4-dihydropyrrolopyrazinones . These fused bicyclic systems are bioisosteres of quinazolinones and are potent scaffolds for inhibiting kinases involved in oncology.

-

Mechanism: The piperazinone ring fuses with ketones/alkynes to form the pyrrole ring. The chiral methyl group at C5 dictates the "pucker" of the ring, influencing how the inhibitor fits into the ATP-binding pocket.

-

Reference: Cosme Sandoval et al., "Two-step Synthesis of 3,4-Dihydropyrrolopyrazinones..." [See Ref 1].

GPCR Ligands (Oxytocin & Tachykinin)

The piperazinone core is a "privileged scaffold" for G-Protein Coupled Receptors (GPCRs).

-

Oxytocin Antagonists: Analogues of Epelsiban (which uses a diketopiperazine) often explore the monoketo-piperazine space to improve solubility. The (R)-configuration is frequently required to match the stereochemical preference of the receptor's binding pocket.

-

Delta-Opioid Ligands: The related (2R,5S)-1-allyl-2,5-dimethylpiperazine is a known intermediate for delta-opioid agonists. (R)-1,5-dimethylpiperazin-2-one serves as a direct oxidative precursor or analog in these pathways.

Constrained Peptidomimetics

This scaffold acts as a Gly-Ala turn mimetic . By incorporating the lactam, the amide bond is fixed in a cis or transoid conformation (depending on ring constraints), reducing the entropic penalty of binding to protein targets.

Caption: Pharmacological utility of the scaffold in modern drug discovery.

Quality Control & Handling

Analytical Specifications

For use in GMP synthesis, the following specifications are standard:

| Test | Specification | Method |

| Purity | ≥ 97.0% | HPLC (C18 column, ACN/H2O gradient) |

| Chiral Purity (ee) | ≥ 98.0% | Chiral HPLC (e.g., Chiralpak AD-H) |

| Identity | Conforms to Structure | ¹H-NMR (D₂O or DMSO-d₆), MS |

| Water Content | ≤ 1.0% (if anhydrous) | Karl Fischer |

| Residual Solvents | < ICH Limits | GC-HS |

Handling the Hydrochloride Salt

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

-

Free Base Conversion: To liberate the free base for reactions (e.g., N-alkylation), dissolve in minimal water, basify with K₂CO₃ (pH > 10), and extract exhaustively with DCM or CHCl₃. Note: Piperazinones are water-soluble; salting out the aqueous phase is often necessary.

References

-

Sandoval, C., Lim, N. K., & Zhang, H. (2017). Two-step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones. The Journal of Organic Chemistry.

-

Borthwick, A. D., et al. (2012). Pyridyl-2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. Journal of Medicinal Chemistry.

-

Gueret, R., et al. (2020).[1] Visible-Light-Promoted Decarboxylative Annulation Protocol for Piperazine Synthesis. Organic Letters.

-

National Center for Biotechnology Information. (2026).[2][3][4][5][6] PubChem Compound Summary for CID 71669105, (S)-1,5-Dimethylpiperazin-2-one hydrochloride. (Note: Enantiomer reference).

-

BenchChem. (2025).[7] A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.

Sources

- 1. Piperazine synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 5. CN101939324B - å¡å¯å¹¶å¡åªæ¿é ¶æå¶å - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Synthesis of (R)-1,5-Dimethylpiperazin-2-one Hydrochloride

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the synthesis of (R)-1,5-Dimethylpiperazin-2-one hydrochloride . This specific chiral scaffold is a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and peptidomimetics.[1]

Unlike generic synthesis guides, this protocol addresses the critical challenge of regiocontrol . Direct methylation of piperazinone often leads to mixtures of N1 (amide) and N4 (amine) alkylation.[1][2] This guide utilizes an Orthogonal Protection Strategy to ensure exclusive synthesis of the 1,5-isomer with high enantiomeric excess (ee).[1][2]

Part 1: Strategic Overview & Retrosynthesis[1][2][3][4]

The synthesis of 1,5-disubstituted piperazin-2-ones presents a regiochemical puzzle. The piperazinone ring contains two nitrogen atoms:[1]

A direct alkylation of 5-methylpiperazin-2-one would preferentially occur at N4 (the more nucleophilic amine), yielding the unwanted 4,5-dimethyl isomer.[1][2][3] To force methylation at N1 , we must transiently mask N4 with a protecting group (Boc) and use a strong base to deprotonate the amide.[1]

Retrosynthetic Logic (Graphviz Diagram)

Figure 1: Retrosynthetic disconnection showing the necessity of the N4-protection strategy to achieve N1-methylation.[1][2][3]

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of the Core Scaffold ((R)-5-Methylpiperazin-2-one)

This step relies on the steric differentiation between the primary amines of (R)-1,2-diaminopropane.[1][2][3] The unhindered C1-amine is acylated preferentially, followed by intramolecular displacement of the chloride by the hindered C2-amine.[2]

Reagents:

-

(R)-(-)-1,2-Diaminopropane (CAS 6852-61-5): 10.0 g (135 mmol)[1][2][3]

-

Ethanol (Absolute): 150 mL

-

Sodium Ethoxide (21% in EtOH): 1.0 equiv (optional, to neutralize HCl)[1][2]

Protocol:

-

Dissolution: Dissolve (R)-1,2-diaminopropane (10.0 g) in absolute ethanol (100 mL) in a 500 mL round-bottom flask under nitrogen. Cool to 0°C using an ice bath.[2][3]

-

Addition: Dilute ethyl chloroacetate (16.5 g) in ethanol (50 mL) and add dropwise over 60 minutes. Critical: Slow addition favors mono-acylation over bis-acylation.[1][2][3]

-

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, heat to reflux (78°C) for 16 hours. The formation of a white precipitate (amine hydrochloride salts) may occur.[1]

-

Workup: Cool to RT. Add Sodium Ethoxide solution (1 equiv) to neutralize the HCl salt and liberate the free base.[1][2] Filter off the NaCl precipitate.[1][3]

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is often a semi-solid.[1] Recrystallize from Isopropanol/Hexane or purify via flash chromatography (DCM/MeOH/NH3 90:9:1).[1][2][3]

-

QC Check: 1H NMR should show a doublet for the methyl group at ~1.1 ppm and distinct signals for the piperazinone ring protons.[1]

Phase 2: Orthogonal Protection (N4-Boc)

We must protect the secondary amine (N4) to prevent its methylation.[1][2][3]

Reagents:

-

(R)-5-Methylpiperazin-2-one (from Phase 1): 8.0 g (70 mmol)[1][2][3]

-

Di-tert-butyl dicarbonate (Boc2O): 16.8 g (77 mmol)[1][2][3]

Protocol:

-

Suspend the starting material in DCM (100 mL). Add TEA (10.7 mL).

-

Cool to 0°C. Add Boc2O (16.8 g) dissolved in minimal DCM dropwise.

-

Stir at RT for 4 hours. The suspension should clear as the Boc-derivative is more soluble.[1][2][3]

-

Wash with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4.[2][3][4]

-

Concentrate to yield (R)-4-(tert-butoxycarbonyl)-5-methylpiperazin-2-one as a white solid.[1][2][3]

-

Yield: >90%. Use directly in the next step.

Phase 3: Regioselective N1-Methylation

This is the critical stereoelectronic step.[1][2][3] We use Sodium Hydride (NaH) to deprotonate the amide (N1).[1][2][3] The carbamate-protected N4 is non-nucleophilic under these conditions.

Reagents:

-

(R)-4-Boc-5-methylpiperazin-2-one: 10.0 g (46.7 mmol)[1][2][3]

-

Sodium Hydride (60% dispersion in oil): 2.24 g (56 mmol)[1][2][3]

Protocol:

-

Deprotonation: In a flame-dried flask under Argon, suspend NaH (2.24 g) in anhydrous DMF (50 mL) at 0°C.

-

Substrate Addition: Dissolve the Boc-protected intermediate (10.0 g) in DMF (30 mL) and add dropwise to the NaH suspension. Evolution of H2 gas will be observed.[3] Stir at 0°C for 30 mins until gas evolution ceases.

-

Alkylation: Add Methyl Iodide (3.5 mL) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

-

Quench: Carefully quench with saturated NH4Cl solution (20 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (3x) and brine (to remove DMF).[1][2][3] Dry over MgSO4 and concentrate.

-

Result: (R)-4-Boc-1,5-dimethylpiperazin-2-one . Light yellow oil or solid.[2][3][4]

Phase 4: Deprotection and Salt Formation

Removal of the Boc group yields the final target as the hydrochloride salt.[1]

Reagents:

Protocol:

-

Dissolve the crude intermediate in minimal Dioxane (or DCM).[1][2][3]

-

Add 4M HCl in Dioxane (50 mL) at 0°C.

-

Stir at RT for 2-3 hours. A white precipitate should form.[2][3]

-

Add Diethyl Ether (100 mL) to complete precipitation.

-

Filtration: Filter the solid under nitrogen (hygroscopic).[2][3] Wash with ether.[2][3][5]

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 3: Data Summary & Quality Control

Key Process Parameters

| Parameter | Specification | Notes |

| Overall Yield | 35 - 45% | Calculated from Diamine start.[1][2][3] |

| Appearance | White to Off-white Solid | Highly hygroscopic salt.[1][2][3] |

| Purity (HPLC) | > 98.0% | Monitor UV at 210 nm.[1][2][3] |

| Chiral Purity (ee) | > 99% | Retained from starting material.[1][2][3][6] |

| 1H NMR (D2O) | δ 3.9 (m, 1H), 3.6 (d, 1H), 3.4 (m, 2H), 3.0 (s, 3H, N-Me), 1.4 (d, 3H, C-Me) | Diagnostic N-Me singlet at ~3.0 ppm.[1][2] |

Workflow Diagram

Figure 2: Sequential process flow.[1][2][3][7] Step 3 is the critical control point for regioselectivity.[1]

Troubleshooting Guide

-

Low Yield in Step 1: Ensure the reaction is dilute. High concentrations favor polymerization of the chloroacetate/diamine.

-

Incomplete Methylation (Step 3): Ensure DMF is strictly anhydrous.[1][2][3] Water destroys NaH.[2][3] If conversion is low, add 0.1 eq of Tetrabutylammonium iodide (TBAI) as a catalyst.[1]

-

Racemization: The C5 stereocenter is generally stable.[1][3] However, avoid excessive heating during the basic methylation step.[1] Keep Step 3 below 30°C.

References

-

Regioselective Synthesis of Piperazinones

-

General Piperazinone Cyclization Protocols

-

Compound Verification (Isomer Data)

-

Boc-Protection and Alkylation Standards

Sources

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. prepchem.com [prepchem.com]

- 3. 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Note: Asymmetric Alkylation of Chiral Piperazinone Auxiliaries

This Application Note is designed for medicinal chemists and process development scientists. It details the use of chiral piperazin-2-one scaffolds as stoichiometric auxiliaries for the asymmetric synthesis of

Unlike catalytic methods, this auxiliary-based approach offers robust, predictable diastereocontrol through defined enolate geometry, making it ideal for the synthesis of quaternary stereocenters often found in peptidomimetics (e.g., Substance P antagonists, farnesyltransferase inhibitors).

Introduction & Mechanistic Rationale

The piperazin-2-one scaffold serves as a rigid chiral template. When derived from inexpensive chiral pool materials (e.g., (S)-phenylglycine or (S)-valine), the C3-substituent exerts profound steric influence over the face of the enolate generated at that same position.

The Stereochemical Engine

The success of this methodology relies on 1,3-allylic strain (A

-

Enolate Geometry: Upon deprotonation with a strong base (e.g., LiHMDS), the piperazinone forms a

-enolate to minimize steric clash between the N-protecting group and the enolate oxygen. -

Facial Bias: The bulky substituent at C3 (e.g., a phenyl ring from phenylglycine) adopts a pseudo-axial orientation to minimize

strain with the -

Electrophilic Attack: Consequently, the electrophile is forced to approach from the face trans to the C3-substituent, resulting in high diastereoselectivity (often >95:5 dr).

Comparison: Piperazinone vs. Schöllkopf Bis-Lactim

While the Schöllkopf bis-lactim ether method is famous for amino acid synthesis, the piperazinone auxiliary offers distinct advantages:

-

Stability: Piperazinones are generally more stable to hydrolysis than bis-lactim ethers, allowing for more aggressive downstream chemistry before auxiliary removal.

-

Direct Pharmacophore Access: In many drug discovery programs, the piperazinone ring is not cleaved but retained as the core pharmacophore (e.g., MK-3207).

Experimental Protocols

Protocol A: Preparation of the Chiral Auxiliary (The "Merck" Route)

Target: (S)-4-Benzyl-3-phenylpiperazin-2-one. Source: Adapted from Org. Process Res. Dev. 2013 [Reference 1].

Reagents:

-

(S)-Phenylglycine amide

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Chloroacetyl chloride

-

Triethylamine (TEA)

Step-by-Step Methodology:

-

Reductive Amination:

-

Suspend (S)-phenylglycine amide (1.0 equiv) in DCE (0.5 M).

-

Add benzaldehyde (1.05 equiv) and stir for 1 h at 20 °C to form the imine.

-

Add STAB (1.5 equiv) portion-wise. Monitor consumption of imine by HPLC/TLC.

-

Checkpoint: Ensure complete conversion to avoid di-alkylation.

-

Quench with saturated NaHCO

. Extract with DCM, dry (Na

-

-

Acylation & Cyclization:

-

Dissolve the crude N-benzyl intermediate in THF (0.3 M).

-

Cool to 0 °C. Add TEA (2.5 equiv).

-

Add chloroacetyl chloride (1.1 equiv) dropwise. The internal temperature must not exceed 5 °C.

-

Critical Step: After acylation is complete (TLC check), add NaH (1.2 equiv) or KOtBu to induce cyclization in situ.

-

Warm to room temperature and stir for 4 h.

-

Workup: Quench with NH

Cl (aq). Extract with EtOAc. Crystallize from Heptane/EtOAc to obtain the pure (S)-piperazinone auxiliary.

-

Protocol B: Asymmetric Enolate Alkylation

Objective: Installation of a quaternary center at C3 with high diastereoselectivity.

Reagents:

-

(S)-4-Benzyl-3-phenylpiperazin-2-one (Substrate)

-

LiHMDS (1.0 M in THF)

-

Alkyl Halide (Electrophile, e.g., Methyl Iodide, Benzyl Bromide)

-

Dry THF

Step-by-Step Methodology:

-

Enolate Formation:

-

Flame-dry a round-bottom flask and purge with Argon.

-

Dissolve the Substrate (1.0 equiv) in anhydrous THF (0.1 M).

-

Cool the solution to -78 °C . Allow 15 minutes for thermal equilibration.

-

Add LiHMDS (1.1 equiv) dropwise over 10 minutes.

-

Mechanistic Note: Stir at -78 °C for 30 minutes. This ensures complete deprotonation and formation of the stable Lithium enolate aggregate.

-

-

Electrophile Addition:

-

Add the Alkyl Halide (1.2 equiv) neat or as a solution in THF dropwise.

-

Rate Control: Fast addition can lead to local exotherms; slow, steady addition is preferred to maintain the -78 °C baseline.

-

Stir at -78 °C for 2 hours.

-

Checkpoint: Monitor by TLC. If the reaction is sluggish, warm slowly to -40 °C. Warning: Warming above -20 °C often degrades diastereoselectivity (dr).

-

-

Quench & Isolation:

-

Quench with saturated NH

Cl solution at -78 °C. -

Warm to room temperature. Dilute with water and extract with EtOAc (3x).

-

Wash combined organics with Brine, dry over MgSO

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

-

-

Determination of Stereochemistry:

-

The major diastereomer will have the incoming alkyl group trans to the C3-phenyl group.

-

Validation: Use NOESY NMR. Look for a lack of correlation between the new alkyl group and the C3-phenyl protons, or compare with known crystal structures.

-

Data Analysis & Troubleshooting

Solvent and Base Effects on Diastereoselectivity (dr)

The choice of base and solvent is critical for maintaining the tight ionic pair required for facial discrimination.

| Base | Solvent | Temperature | Yield (%) | dr (trans:cis) | Notes |

| LiHMDS | THF | -78 °C | 88 | >98:2 | Recommended Standard |

| NaHMDS | THF | -78 °C | 85 | 90:10 | Looser ion pair reduces selectivity |

| KHMDS | THF | -78 °C | 82 | 85:15 | Potassium enolates are too reactive |

| LDA | THF | -78 °C | 75 | 95:5 | Good selectivity, but nucleophilic attack risks |

| LiHMDS | Et2O | -78 °C | 60 | >98:2 | Poor solubility limits yield |

Troubleshooting Guide

-

Problem: Low Yield / Recovered Starting Material.

-

Cause: Enolization failed or electrophile is wet.

-

Solution: Titrate LiHMDS before use. Ensure Electrophile is distilled/dry.

-

-

Problem: Low Diastereoselectivity (dr < 90:10).

-

Cause: Temperature spike during addition or "Leaking" mechanism via proton exchange.

-

Solution: Use a cryostat to maintain -78 °C precisely. Ensure strictly anhydrous conditions to prevent protonation/re-deprotonation cycles (epimerization).

-

-

Problem: N-Alkylation side product.

-

Cause: N-protecting group (Benzyl) is not sterically bulky enough or fell off (rare).

-

Solution: Ensure the N4-position is capped with a robust group (Benzyl, Boc, or Cbz) before enolization.

-

Pathway Visualization

The following diagram illustrates the workflow for the asymmetric alkylation, highlighting the decision points and stereochemical outcome.

Caption: Stereochemical flow from chiral precursor to quaternary product via sterically constrained enolate.

References

-

McLaughlin, M., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development, 17(7), 940–945. [Link]

-

Beena, et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation.[2] Chemical Science, 9, 2168-2178. [Link]

-

Bull, S. D., Davies, S. G., et al. (2001). Chiral piperazinones as templates for the synthesis of alpha-amino acids.[2] Journal of the Chemical Society, Perkin Transactions 1, (23), 3112–3123. [Link]

-

Ghorai, M. K., et al. (2010).[3] Lewis Acid Catalyzed Highly Stereoselective Domino-Ring-Opening Cyclization of Activated Aziridines with Enolates: Synthesis of Functionalized Chiral γ-Lactams.[3] The Journal of Organic Chemistry, 75(18), 6173–6181. [Link]

Sources

The Dimethylpiperazinone Scaffold: A Versatile Tool in Modern Drug Discovery

Introduction: The Privileged Status of the Piperazine Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in the structures of successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets in a specific and high-affinity manner. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold.[1][2] Its widespread use stems from a unique combination of properties: solubility, basicity, conformational flexibility, and the synthetic tractability of its two nitrogen atoms, which serve as handles for molecular diversification.[1][3] These characteristics allow medicinal chemists to fine-tune the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (drug-target interaction) profiles of drug candidates.[1][4]

The introduction of methyl groups to the piperazine core, creating dimethylpiperazine and its oxidized counterpart, dimethylpiperazinone, offers a refined tool for drug design. These seemingly simple additions can profoundly influence a molecule's properties, enhancing target selectivity, metabolic stability, and overall efficacy. This guide provides a comprehensive overview of the application of the dimethylpiperazinone scaffold in drug discovery, from its fundamental chemical properties to detailed protocols for its use in screening and lead optimization.

The Strategic Advantage of Dimethyl Substitution

The addition of one or two methyl groups to the piperazine or piperazinone ring is a strategic decision in drug design, driven by the desire to optimize molecular properties.

Key Physicochemical Properties of N,N'-Dimethylpiperazine:

| Property | Value | Reference |

| Molecular Formula | C6H14N2 | [5] |

| Molecular Weight | 114.19 g/mol | [5] |

| Boiling Point | 131-132 °C | [5] |

| Density | 0.844 g/mL at 25 °C | [5] |

| Solubility | Miscible in water | [5] |

The methyl groups can impart several advantages:

-

Enhanced Selectivity: The steric hindrance introduced by methyl groups can promote selective binding to a specific target over closely related off-targets. For instance, a methyl group on a 3-methylpiperazine was shown to improve selectivity for the PAK4 kinase over the closely related PAK1.[6] Similarly, a gem-dimethylpiperazine moiety was instrumental in achieving selectivity for the PI3Kδ isoform.[6]

-

Improved Metabolic Stability: The methyl groups can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the drug's half-life in the body.

-

Modulation of Basicity: The electron-donating nature of the methyl groups can influence the basicity (pKa) of the nitrogen atoms, which in turn affects the molecule's solubility, cell permeability, and interaction with biological targets.

-

Increased Lipophilicity: The addition of methyl groups increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Synthetic Strategies for Dimethylpiperazinone Derivatives

The synthesis of dimethylpiperazinone derivatives is a critical step in building compound libraries for drug screening. A variety of synthetic routes are available, allowing for the creation of diverse and complex molecules.

General Workflow for the Synthesis of Piperazin-2-one Derivatives

The following diagram illustrates a common synthetic workflow for generating a library of piperazin-2-one derivatives, starting from readily available materials.

Caption: A generalized synthetic workflow for piperazin-2-one derivatives.

Protocol 1: Synthesis of Substituted Piperazin-2-one Derivatives

This protocol provides a general procedure for the synthesis of a library of piperazin-2-one derivatives, adapted from a published method for creating cytotoxic agents.[7]

Materials:

-

Methyl α-bromophenylacetic acid

-

Appropriate substituted amines

-

Potassium carbonate (K2CO3)

-

Methanol

-

Oxalyl chloride

-

Dry dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Triethylamine

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Synthesis of the Piperazinone Core:

-

Synthesize methyl α-bromophenylacetic acid and the desired 1-(substituted) piperazin-2-one intermediate using previously established methods.[7]

-

-

Hydrolysis of the Ester:

-

Hydrolyze the ester group of the piperazinone intermediate under basic conditions (e.g., using K2CO3 in methanol) to yield the corresponding carboxylic acid.[7]

-

-

Formation of the Acyl Chloride:

-

In a fume hood, dissolve the carboxylic acid intermediate in dry DCM and add a catalytic amount of DMF.

-

Cool the solution to 0°C and add oxalyl chloride dropwise over 30 minutes.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Evaporate the DCM under vacuum to obtain the acyl chloride, which can be used in the next step without further purification.[7]

-

-

Amidation to Form Final Derivatives:

-

In a separate flask, dissolve the desired amine and triethylamine in dry DCM and cool to 0°C.

-

Add a solution of the acyl chloride in dry DCM dropwise to the stirred amine solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the final piperazinone derivatives using standard techniques such as column chromatography.[7]

-

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery: Targeting Diverse Disease Areas

The dimethylpiperazinone scaffold has been successfully employed in the discovery of novel therapeutic agents across a range of diseases.

Anticancer Drug Discovery

The piperazine and piperazinone moieties are prevalent in a multitude of anticancer agents.[8][9] Their ability to modulate the properties of small molecules makes them ideal for targeting key cancer-related proteins such as kinases and efflux pumps.

-

Kinase Inhibition: The anticancer drug imatinib utilizes a piperazine moiety to enhance its selectivity for the BCR-ABL kinase.[3] More recently, a compound bearing a difluoro-indene scaffold with a 4-methylpiperazin-1-yl group was identified as a potent pan-inhibitor of BCR-ABL mutants, including the highly resistant T315I mutant, for the treatment of chronic myeloid leukemia.[10]

-

Inhibition of Efflux Pumps: Multidrug resistance is a major challenge in cancer therapy. Phenylpiperazine derivatives have been investigated as inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis, which could serve as a model for overcoming resistance in cancer cells.[11]

-

Cytotoxic Agents: A series of piperazin-2-one derivatives were synthesized and evaluated for their cytotoxic activities against cancer and normal cell lines, demonstrating the potential of this scaffold in developing new anticancer compounds.[7]

Antiviral Drug Discovery

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. The piperazinone scaffold has shown promise in this area.

-

Herpes Simplex Virus (HSV) Inhibitors: A novel piperazinone-fused hydroxypyridinone scaffold was identified through a library screening, leading to the development of a lead compound that exhibited significant inhibitory activity against both acyclovir-sensitive and -resistant HSV strains.[12] This compound was found to inhibit viral gene transcription and a later stage of viral replication.[12]

Neuroactive Drug Discovery

The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS).[13][14] The ability of the dimethylpiperazine moiety to modulate lipophilicity and basicity makes it particularly useful for designing drugs that can cross the blood-brain barrier.

-

Receptor Modulation: The atypical antipsychotic aripiprazole incorporates a piperazine ring to fine-tune its binding to dopamine and serotonin receptors.[3] Piperazine derivatives have been extensively studied for their activity on various neurotransmitter receptors.[14]

High-Throughput Screening (HTS) for Dimethylpiperazinone-Based Libraries

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a specific biological target. The following workflow and protocol are designed for a typical HTS campaign to identify inhibitors from a dimethylpiperazinone library.

General HTS Workflow

Caption: A typical high-throughput screening workflow.

Protocol 2: High-Throughput Screening of a Dimethylpiperazinone Library for Anticancer Activity

This protocol describes a luminescent cell viability assay in a 384-well format to identify cytotoxic compounds from a dimethylpiperazinone library.[15]

Materials and Reagents:

-

Cancer cell line (e.g., K562 human leukemia cells)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Dimethylpiperazinone compound library (10 mM in DMSO)

-

384-well white, solid-bottom microplates

-

Acoustic liquid handler or pintool for compound dispensing

-

Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

-

Luminometer plate reader

Procedure:

-

Assay Development and Miniaturization:

-

Develop and optimize the cell-based assay in a 96-well format before miniaturizing to a 384-well format.[16]

-

-

Cell Plating:

-

Culture the cancer cells to the appropriate density.

-

Dilute the cell suspension in culture medium.

-

Dispense a defined volume of the cell suspension into each well of the 384-well plates to achieve the desired cell number per well (e.g., 2,000 cells/well).[15]

-

-

Compound Addition:

-

Using an automated liquid handler, transfer a small volume of each compound from the dimethylpiperazinone library to the corresponding wells of the cell plate to achieve the desired final screening concentration (e.g., 10 µM).[15][16]

-

Include appropriate positive (e.g., a known cytotoxic drug) and negative (e.g., DMSO vehicle) controls on each plate.

-

-

Incubation:

-

Incubate the plates for a predetermined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

-

Signal Detection:

-

Equilibrate the plates to room temperature.

-

Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound relative to the negative controls.

-

Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., >50% inhibition).

-

Determine the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.[16]

-

Follow-up Studies:

-

Hit Confirmation: Re-test the primary hits to confirm their activity.

-

Dose-Response Analysis: Perform a dose-response curve for the confirmed hits to determine their half-maximal inhibitory concentration (IC50).

-

Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structures of the active compounds and their biological activity to guide the design of more potent and selective analogs.[16]

Conclusion and Future Directions

The dimethylpiperazinone scaffold represents a valuable asset in the medicinal chemist's toolkit. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the design of novel therapeutics. The strategic incorporation of methyl groups onto the piperazine or piperazinone core provides a powerful means to fine-tune the selectivity, metabolic stability, and overall efficacy of drug candidates.

Future research in this area will likely focus on:

-

Expansion of Chemical Diversity: The development of novel synthetic methodologies to create more diverse and complex dimethylpiperazinone-based libraries.

-

Application in New Therapeutic Areas: Exploring the potential of this scaffold in a wider range of diseases, including infectious diseases and inflammatory disorders.

-

Integration of Computational Methods: Utilizing computational chemistry and machine learning to predict the bioactivity of virtual dimethylpiperazinone libraries and guide the design of more effective drug candidates.[3]

By leveraging the unique properties of the dimethylpiperazinone scaffold and employing modern drug discovery technologies such as high-throughput screening, researchers are well-positioned to develop the next generation of innovative medicines.

References

-